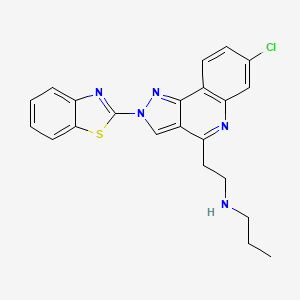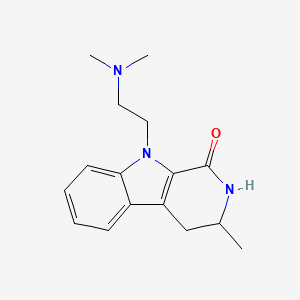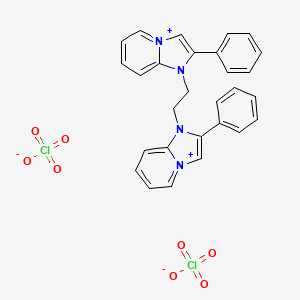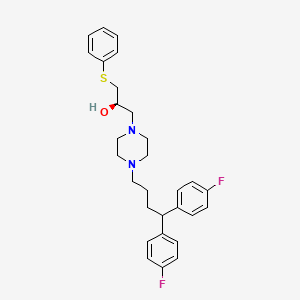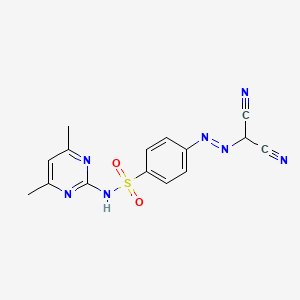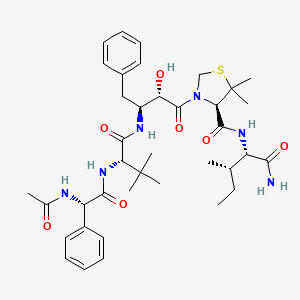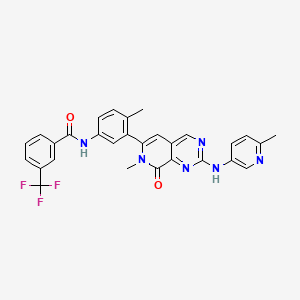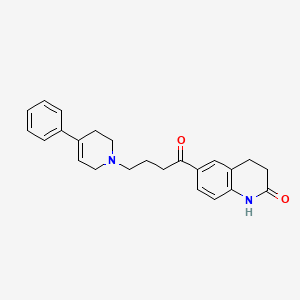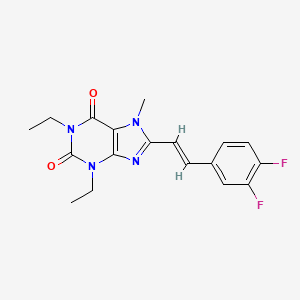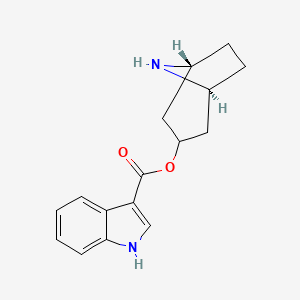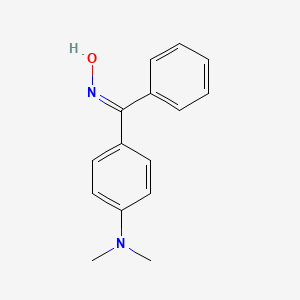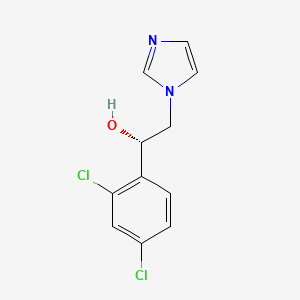
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which are connected via an ethanol moiety
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl and imidazole derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes, optimization of reaction parameters, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazole derivatives, such as 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone and 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethane, share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: The presence of the ethanol moiety in 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- imparts unique chemical reactivity and potential biological activities, distinguishing it from other related compounds.
Properties
CAS No. |
27646-28-2 |
|---|---|
Molecular Formula |
C11H10Cl2N2O |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
(1S)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/t11-/m1/s1 |
InChI Key |
UKVLTPAGJIYSGN-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=CN=C2)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



